Lithium bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
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Overview
Description
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) is a complex organometallic compound It is characterized by its unique structure, which includes a lithium ion coordinated to a chromate anion, with two azo-linked pyrazolone ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-hydroxy-4-nitroaniline, followed by coupling with 5-methyl-2-phenyl-3H-pyrazol-3-one to form the azo compound.
Complexation with Chromate: The azo compound is then reacted with a chromate source, such as potassium chromate, under controlled pH conditions to form the chromate complex.
Lithium Coordination: Finally, the chromate complex is treated with a lithium salt, such as lithium chloride, to yield the desired lithium bis-chromate complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with particular attention to maintaining the purity and yield of the product. This may involve the use of continuous flow reactors and automated control systems to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation and Reduction: The chromate center can participate in redox reactions, where it can be reduced to chromium(III) or oxidized to higher oxidation states.
Substitution Reactions: The azo ligands can undergo substitution reactions, where the azo group can be replaced by other nucleophiles.
Coordination Reactions: The lithium ion can coordinate with other ligands, potentially altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Chromium(III) complexes.
Reduction: Reduced azo compounds.
Substitution: New azo derivatives with different substituents.
Scientific Research Applications
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific electronic or magnetic properties.
Catalysis: Acts as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Analytical Chemistry: Used as a reagent in the detection and quantification of certain metal ions.
Mechanism of Action
The mechanism of action of Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) involves its interaction with molecular targets through its chromate and azo components. The chromate center can participate in redox reactions, altering the oxidation state of target molecules. The azo ligands can interact with biological macromolecules, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- Lithium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Lithium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
Uniqueness
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
83733-20-4 |
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Molecular Formula |
C32H24CrLiN10O8- |
Molecular Weight |
735.6 g/mol |
IUPAC Name |
lithium;chromium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1 |
InChI Key |
WXZNDMWMOIICLU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr] |
Origin of Product |
United States |
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